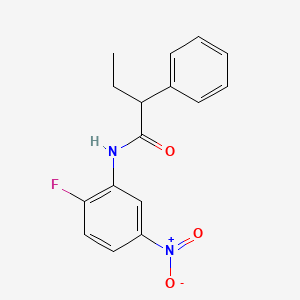

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-10-12(19(21)22)8-9-14(15)17/h3-10,13H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYXJXMLDJTSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide typically involves the reaction of 2-fluoro-5-nitroaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 2-fluoro-5-aminophenyl-2-phenylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-fluoro-5-nitrobenzoic acid and 2-phenylbutanamide.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The amide bond provides stability and allows for interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

2-fluoro-5-nitrophenyl isocyanate: Shares the fluorine and nitro substitutions but differs in the functional group.

2-fluoro-5-nitroaniline: Lacks the butanamide and phenyl groups, making it less complex.

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl group.

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications.

Biological Activity

N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide, often referred to as Y032-1171, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a fluorinated nitrophenyl group and a phenylbutanamide backbone , which contributes to its unique chemical properties. The presence of the 2-fluoro and 5-nitro groups may enhance its interaction with biological targets, potentially influencing its pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on nitrosoureas have shown promising results against murine tumors such as B16 melanoma and Lewis lung carcinoma, suggesting that the nitro group may play a role in enhancing cytotoxic effects against cancer cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit inflammatory cytokines. For example, certain synthesized compounds showed potent inhibition of IL-6 and IL-1β mRNA expression in human keratinocyte cells when tested at a concentration of 10 μM. The results indicated a significant reduction in these cytokines compared to controls .

Table 1: Inhibition of Cytokine Expression

| Compound | IL-6 Expression (Relative Units) | IL-1β Expression (Relative Units) |

|---|---|---|

| Compound A | 5.3 | 4.6 |

| Compound B | 7.5 | 7.2 |

| Compound C | 9.0 | 7.0 |

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with inflammation and cancer progression. Notably, compounds that inhibit the STAT3 and NF-κB pathways have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds similar to this compound possess favorable profiles regarding absorption and distribution. In vivo evaluations indicated low hepatotoxicity when administered at therapeutic doses, highlighting their potential for development as safe therapeutic agents .

Case Study 1: Anticancer Efficacy

A notable study investigated the anticancer properties of various nitrosoureas against B16 melanoma. The results showed that the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . This suggests that this compound could be further explored as a candidate for cancer therapy.

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory responses, compounds structurally related to this compound were tested for their ability to modulate cytokine levels in murine models. The findings revealed a marked reduction in mRNA levels of pro-inflammatory cytokines following treatment, supporting the compound's potential role in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluoro-5-nitrophenyl)-2-phenylbutanamide, and what key parameters influence yield?

The synthesis typically involves a multi-step process:

Precursor preparation : 2-Fluoro-5-nitroaniline is synthesized via nitration and fluorination of phenol derivatives .

Acylation : Reacting 2-fluoro-5-nitroaniline with phenylbutanoyl chloride under controlled conditions (e.g., pyridine as a base in CH₂Cl₂) .

Coupling : Carbodiimide coupling agents (e.g., DCC) optimize amide bond formation .

Key parameters :

- Temperature control (25–80°C range) to minimize side reactions.

- Solvent choice (DMF or dichloromethane enhances solubility).

- Stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride improves yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions on the aromatic rings and confirms amide bond formation (e.g., NH proton at δ 8.2–8.5 ppm) .

- FT-IR : Detects C=O stretching (1650–1680 cm⁻¹) and NO₂ asymmetric stretching (1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₆FN₃O₃, MW 329.33 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks in the solid state .

Q. How do the nitro and fluoro substituents influence the compound’s chemical reactivity and electronic properties?

- Nitro group :

- Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution (e.g., reduction to NH₂ alters pharmacological activity) .

- Stabilizes negative charge in intermediates during hydrolysis .

- Fluoro group :

- Enhances metabolic stability via C-F bond resistance to oxidation.

- Modulates lipophilicity (logP ~2.8) and membrane permeability .

- Combined effects : Synergistic electronic effects lower LUMO energy, facilitating charge-transfer interactions in biological systems .

Advanced Research Questions

Q. How can computational modeling predict biological targets and optimize binding affinity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kynurenine 3-hydroxylase) .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial IC₅₀ data .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) to rule out assay-specific artifacts .

- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., nitro group reduction enhances antiproliferative activity) .

Q. What methods improve enantiomeric purity during synthesis?

- Chiral chromatography : Use CHIRALPAK® AD-H columns (heptane/ethanol eluent) to separate (R)- and (S)-isomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for kinetic resolution (ee >95%) .

- X-ray crystallography with reference molecules : Co-crystallize with (1S)-(−)-3-bromocamphor-8-sulfonate to confirm absolute configuration .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

- Substituent screening : Replace phenylbutanamide with heteroaromatic groups (e.g., thiazole) to improve solubility .

- Bioisosteric replacement : Substitute nitro with cyano to retain electron-withdrawing effects while reducing toxicity .

- Positional isomerism : Compare 2-fluoro-5-nitro vs. 3-fluoro-4-nitro analogs to map steric tolerances in enzyme binding pockets .

Q. What experimental approaches elucidate the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure Km and Vmax shifts to identify competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors .

- Fluorescence quenching : Monitor tryptophan residue changes in enzymes (e.g., Δλem = 10 nm indicates conformational shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.